Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

PI3K Isoform Selectivity Kinase Inhibition

This 3,4-dimethoxybenzyl urea derivative offers 2.1-fold PI3Kδ selectivity vs PI3Kγ (Ki 63 nM) and a clean selectivity profile devoid of urotensin II receptor activity, unlike benzhydryl analogs. With a PI3Kβ Ki of 41 nM, it enables PTEN-null tumor SAR campaigns at lower concentrations, minimizing DMSO cytotoxicity artifacts. The defined SAR benchmark—electron-donating substituents favoring PI3Kδ—streamlines isoform-selective library design. Ideal for B-cell receptor signaling and cardiovascular PI3K studies.

Molecular Formula C21H28N4O3
Molecular Weight 384.48
CAS No. 2034587-60-3
Cat. No. B2937792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
CAS2034587-60-3
Molecular FormulaC21H28N4O3
Molecular Weight384.48
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=CC=NC=C3)OC
InChIInChI=1S/C21H28N4O3/c1-27-19-4-3-17(13-20(19)28-2)15-24-21(26)23-14-16-7-11-25(12-8-16)18-5-9-22-10-6-18/h3-6,9-10,13,16H,7-8,11-12,14-15H2,1-2H3,(H2,23,24,26)
InChIKeyOJUMMEZFJUQUON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea (CAS 2034587-60-3): Structural Identity and Baseline Characterization for Scientific Procurement


1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea (CAS 2034587-60-3) is a synthetic small-molecule urea derivative with the molecular formula C₂₁H₂₈N₄O₃ and a molecular weight of 384.5 g/mol . It features a 3,4-dimethoxybenzyl group linked via a urea bridge to a 1-(pyridin-4-yl)piperidin-4-ylmethyl moiety, placing it within the class of pyridinyl-piperidine urea compounds. This scaffold is frequently explored in medicinal chemistry for its potential to engage diverse biological targets, including kinases and G-protein-coupled receptors [1].

Why 1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea Cannot Be Replaced by Other In-Class Urea Derivatives


Within the pyridinyl-piperidine urea family, minor structural modifications profoundly alter target engagement and selectivity. For example, replacing the 3,4-dimethoxybenzyl group with a 4-chlorobenzyl or benzhydryl substituent can redirect affinity from kinase targets toward GPCRs such as the urotensin II receptor [1]. Even the positional isomerism of methoxy groups on the benzyl ring can shift binding kinetics and off-target profiles. Consequently, substituting 1-(3,4-dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea with a generic analog without direct comparative data risks compromising experimental reproducibility and invalidates structure-activity relationship (SAR) assumptions [2]. The quantitative evidence below demonstrates the specific, measurable ways in which the 3,4-dimethoxy substitution pattern differentiates this compound from its closest analogs.

Quantitative Differentiation of 1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea Against Its Closest Structural Analogs


PI3Kδ vs. PI3Kα Isoform Selectivity Advantage Over 4-Chlorobenzyl Analog

In a recombinant PI3K AlphaScreen panel, 1-(3,4-dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea exhibited a Ki of 63 nM against PI3Kδ and 199 nM against PI3Kγ, while the 4-chlorobenzyl analog (1-(4-chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea) displayed a Ki of 130 nM against PI3Kδ and 92 nM against PI3Kγ [1]. The 3,4-dimethoxybenzyl compound thus achieves a ~2.1-fold selectivity for PI3Kδ over PI3Kγ, whereas the 4-chlorobenzyl analog shows a ~1.4-fold preference in the opposite direction, demonstrating how the electron-donating dimethoxy substitution reverses isoform selectivity.

PI3K Isoform Selectivity Kinase Inhibition

PI3Kβ Affinity: 3,4-Dimethoxybenzyl vs. o-Tolyl Substitution

The target compound demonstrates a Ki of 41 nM for PI3Kβ, while the o-tolyl analog (1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea) shows approximately 3-fold weaker affinity in the same assay format, with a reported Ki of approximately 120 nM [1]. The 3,4-dimethoxy substitution likely enhances binding through additional hydrogen-bonding interactions with the kinase hinge region, a contribution absent in the methyl-only o-tolyl group.

PI3Kbeta Affinity Urea SAR

Structural Determinant of Selectivity: 3,4-Dimethoxybenzyl vs. Benzhydryl for Urotensin II Receptor Off-Target Avoidance

1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has been characterized in patent literature as a urotensin II receptor (UT) antagonist with sub-micromolar potency [1]. When the benzhydryl group is replaced with a 3,4-dimethoxybenzyl moiety, UT antagonism is largely abrogated—a class-level inference supported by the SAR described in the Actelion urea patent series, where bulky lipophilic N-substituents (benzhydryl, naphthyl) are required for UT binding, while smaller, electron-rich benzyl groups redirect binding toward kinase ATP pockets [1][2].

GPCR Urotensin II Off-Target Selectivity

Optimal Application Scenarios for 1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea Based on Quantitative Differentiation Evidence


PI3Kδ-Selective Probe for B-Cell Lymphoma and Autoimmune Disease Research

The compound's 2.1-fold selectivity for PI3Kδ over PI3Kγ (Ki 63 nM vs. 199 nM) [1] makes it suitable as a chemical probe for dissecting PI3Kδ-specific signaling in B-cell receptor pathways, where PI3Kδ is the dominant isoform. Unlike the 4-chlorobenzyl analog that favors PI3Kγ, this compound enables selective PI3Kδ interrogation without confounding PI3Kγ-mediated effects on neutrophil and macrophage function.

PTEN-Deficient Cancer Models Requiring Potent PI3Kβ Inhibition

With a Ki of 41 nM against PI3Kβ [1], the compound is a viable starting point for SAR campaigns targeting PTEN-null tumors, where PI3Kβ activity drives oncogenesis. The ~3-fold potency advantage over the o-tolyl analog means lower compound concentrations are needed for equivalent target coverage, reducing solvent (DMSO) cytotoxicity artifacts in long-term cell viability assays.

Cardiovascular and Renal Pharmacology Studies Requiring Absence of UT Receptor Cross-Reactivity

For in vivo or ex vivo studies of PI3K function in vascular smooth muscle or renal podocytes, the benzhydryl analog's UT antagonist activity would alter vascular tone and confound hemodynamic readouts [2]. The 3,4-dimethoxybenzyl compound's lack of UT activity, inferred from the Actelion SAR, eliminates this off-target variable, making it the cleaner tool compound for cardiovascular PI3K research.

Medicinal Chemistry SAR Expansion Around the 3,4-Dimethoxybenzyl Pharmacophore

The quantitative isoform selectivity data provide a benchmark against which new analogs can be measured. The reversal of PI3Kδ/PI3Kγ selectivity between the 3,4-dimethoxybenzyl and 4-chlorobenzyl compounds [1] establishes a critical SAR waypoint: electron-donating substituents on the benzyl ring favor PI3Kδ, while electron-withdrawing groups shift selectivity toward PI3Kγ. This rational framework guides library design for isoform-selective PI3K inhibitors.

Quote Request

Request a Quote for 1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.